molecular formula C13H21BrO3Si B14226192 [(4-Bromophenyl)methyl](triethoxy)silane CAS No. 821799-99-9

[(4-Bromophenyl)methyl](triethoxy)silane

Cat. No.: B14226192
CAS No.: 821799-99-9
M. Wt: 333.29 g/mol
InChI Key: YFGVDBZZXXMCPW-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methylsilane is an organosilicon compound with the molecular formula C13H19BrO3Si. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the field of materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromophenyl)methylsilane can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl chloride with triethoxysilane in the presence of a catalyst such as palladium. The reaction typically takes place under mild conditions, with temperatures ranging from 25°C to 80°C and reaction times varying from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of (4-Bromophenyl)methylsilane often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product. The use of continuous flow reactors is also being explored to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrosilylation Reactions: The triethoxysilane group can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in solvents like acetone or DMF.

    Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are used under mild conditions.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in solvents like toluene or THF.

Major Products Formed

    Substitution Reactions: Products include various substituted benzyl silanes.

    Hydrosilylation Reactions: Products include silane-functionalized alkanes.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

(4-Bromophenyl)methylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methylsilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilane group can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property makes it valuable in surface modification and the creation of hybrid materials.

Comparison with Similar Compounds

Similar Compounds

    Triethoxysilane: Similar in structure but lacks the bromophenyl group.

    3-Aminopropyltriethoxysilane: Contains an amino group instead of a bromophenyl group.

    Triethoxy(octyl)silane: Contains an octyl group instead of a bromophenyl group.

Uniqueness

(4-Bromophenyl)methylsilane is unique due to the presence of the bromophenyl group, which imparts specific reactivity and allows for further functionalization. This makes it particularly useful in applications requiring precise control over molecular architecture and surface properties.

Properties

IUPAC Name

(4-bromophenyl)methyl-triethoxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrO3Si/c1-4-15-18(16-5-2,17-6-3)11-12-7-9-13(14)10-8-12/h7-10H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGVDBZZXXMCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC1=CC=C(C=C1)Br)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30838914
Record name [(4-Bromophenyl)methyl](triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30838914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821799-99-9
Record name [(4-Bromophenyl)methyl](triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30838914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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